High-Fidelity NMR Characterization of 2-Isopropyl-1,3-dioxo-5-isoindolinecarboxylic Acid: A Technical Guide
High-Fidelity NMR Characterization of 2-Isopropyl-1,3-dioxo-5-isoindolinecarboxylic Acid: A Technical Guide
Executive Summary
2-Isopropyl-1,3-dioxo-5-isoindolinecarboxylic acid (also known as N-isopropyltrimellitimide, CAS: 137247-86-0) is a critical synthetic intermediate and pharmacophore building block. The phthalimide core is central to the development of targeted protein degraders (e.g., PROTACs targeting cereblon) and high-performance polyimides. Ensuring the structural integrity of this intermediate is paramount, as impurities or isomeric mismatches can derail downstream coupling reactions or alter binding affinities. This whitepaper provides an authoritative, self-validating framework for the acquisition and assignment of 1 H and 13 C NMR spectra for this molecule.
Structural and Mechanistic Context
The molecule features a 1,2,4-trisubstituted benzene ring fused to an imide, with a carboxylic acid at the 5-position and an isopropyl group on the imide nitrogen.
Causality of Chemical Shifts: The electron-withdrawing nature of the two imide carbonyls (C-1 and C-3) and the carboxylic acid (C-5) heavily deshields the aromatic protons. Specifically, the proton at the 4-position (H-4) is "sandwiched" between the imide carbonyl and the carboxylic acid, leading to a highly deshielded, singlet-like signal. The N-isopropyl group exists in a sterically constrained environment but rotates freely at room temperature, yielding a characteristic septet and doublet in the 1 H NMR spectrum.
Experimental Protocol for NMR Acquisition
To ensure a self-validating system, the following step-by-step methodology must be strictly adhered to:
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Sample Preparation: Dissolve 15–20 mg (for 1 H) or 50–60 mg (for 13 C) of the compound in 0.6 mL of anhydrous DMSO-d6. The use of DMSO-d6 is critical; protic solvents will cause the rapid exchange of the carboxylic acid proton, causing it to broaden or disappear entirely.
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Probe Tuning & Matching: Manually tune the probe to the exact Larmor frequency of the nucleus ( 1 H at 400 MHz, 13 C at 100 MHz) to maximize RF transmission and the signal-to-noise ratio (SNR).
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Locking & Shimming: Lock onto the deuterium signal of DMSO-d6 (2.50 ppm). Perform gradient shimming (Z1-Z5) until the residual solvent peak FWHH (Full Width at Half Maximum) is < 0.8 Hz.
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Data Acquisition:
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1 H NMR: 16 scans, 30° pulse angle, 2.0 s acquisition time, and a 1.0 s relaxation delay (D1).
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13 C NMR: 1024–2048 scans, 30° pulse angle, and a D1 of at least 2.0 s to ensure complete relaxation of the quaternary carbons (C-1, C-3, C-3a, C-5, C-7a, and COOH).
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Spectral Data & Assignments
The empirical assignments are grounded in established literature for trimellitimide derivatives .
Table 1: 1 H NMR Chemical Shifts (DMSO-d6, 400 MHz)
| Shift (ppm) | Multiplicity | Coupling (J in Hz) | Integration | Assignment | Mechanistic Causality |
| 13.60 | br s | - | 1H | -COOH | Highly deshielded acidic proton; broad due to trace exchange. |
| 8.38 | dd | 7.8, 1.4 | 1H | H-6 | Deshielded by ortho-COOH and meta-imide carbonyl. |
| 8.26 | dd | 1.4, 0.6 | 1H | H-4 | Isolated proton between imide C=O and COOH; exhibits meta coupling. |
| 8.04 | dd | 7.8, 0.6 | 1H | H-7 | Ortho to imide C=O, meta to COOH; least deshielded aromatic proton. |
| 4.35 | septet | 7.0 | 1H | N-CH | Splitting by 6 adjacent methyl protons. |
| 1.42 | d | 7.0 | 6H | N-CH 3 | Splitting by the single methine proton. |
Table 2: 13 C NMR Chemical Shifts (DMSO-d6, 100 MHz)
| Shift (ppm) | Type | Assignment | Mechanistic Causality |
| 167.8 | Quaternary | C-3 (Imide C=O) | Highly deshielded carbonyl carbon. |
| 167.5 | Quaternary | C-1 (Imide C=O) | Highly deshielded carbonyl carbon. |
| 166.5 | Quaternary | -COOH | Carboxylic acid carbonyl. |
| 136.0 | Quaternary | C-5 | Aromatic carbon attached to electron-withdrawing COOH. |
| 135.3 | Tertiary | C-6 | Aromatic CH. |
| 132.5 | Quaternary | C-3a | Bridgehead aromatic carbon. |
| 131.8 | Quaternary | C-7a | Bridgehead aromatic carbon. |
| 124.3 | Tertiary | C-4 | Aromatic CH. |
| 122.7 | Tertiary | C-7 | Aromatic CH. |
| 43.5 | Tertiary | N-CH | Aliphatic methine attached to electronegative nitrogen. |
| 19.8 | Primary | N-CH 3 | Aliphatic methyl carbons. |
Workflow Visualization
The following diagram illustrates the self-validating workflow for NMR structural confirmation.
Figure 1: Self-validating workflow for high-fidelity NMR acquisition and structural assignment.
Troubleshooting & Quality Control
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Missing Quaternary Carbons: The carboxylic acid (C-5) and imide carbonyls (C-1, C-3) have long longitudinal relaxation times (T1). If these peaks are missing or buried in the baseline of the 13 C spectrum, increase the relaxation delay (D1) to 2.5–3.0 seconds and ensure a minimum of 1024 scans.
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Water Peak Interference: DMSO is highly hygroscopic. A broad water peak around 3.33 ppm can obscure aliphatic signals or exchange with the COOH proton, reducing its integration. Always use fresh, ampouled DMSO-d6 stored over molecular sieves.
References
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Huang, T., Guan, Q., Yuan, L., & Gu, A. "Facilely Synthesizing Ethynyl Terminated All-Aromatic Liquid Crystalline Poly(esterimide)s with Good Processability and Thermal Resistance under Medium-Low Temperature via Direct Esterification." Industrial & Engineering Chemistry Research, ACS Publications.[Link]
